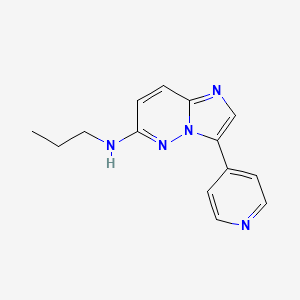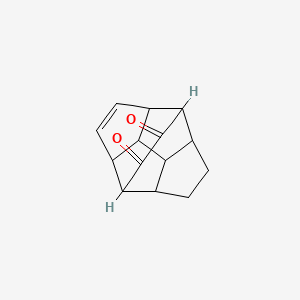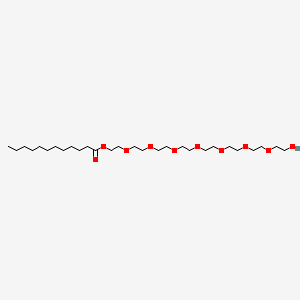![molecular formula C31H47N5O4S B11937965 (2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-591 is a potent, high-affinity, and cell-permeable inhibitor of the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. This compound selectively inhibits the neddylation of cullin 3, a process crucial for the activation of cullin-RING E3 ubiquitin ligases, which regulate the turnover of approximately 20% of cellular proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI-591 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific functional groups .
Industrial Production Methods
Industrial production of DI-591 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
DI-591 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to defective cullin neddylation protein 1 and defective cullin neddylation protein 2 with high affinity, disrupting their interaction with ubiquitin conjugating enzyme E2 M .
Common Reagents and Conditions
The binding interactions of DI-591 are studied under various conditions, including different concentrations and incubation times. For instance, in vitro studies often use concentrations ranging from 0 to 10 micromolar and incubation times of up to 24 hours .
Major Products Formed
The primary outcome of DI-591’s interaction is the inhibition of cullin 3 neddylation, leading to the accumulation of nuclear factor erythroid 2-related factor 2 protein and its transcriptional activation .
Wissenschaftliche Forschungsanwendungen
DI-591 is extensively used as a research tool in various scientific fields:
Wirkmechanismus
DI-591 exerts its effects by binding to defective cullin neddylation protein 1 and defective cullin neddylation protein 2, with dissociation constant values of 12 nanomolar and 10.4 nanomolar, respectively. This binding disrupts the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, selectively inhibiting the neddylation of cullin 3. This inhibition leads to the accumulation of nuclear factor erythroid 2-related factor 2 protein, which activates the transcription of genes involved in cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of DI-591
DI-591 is unique due to its high affinity and selectivity for defective cullin neddylation protein 1 and defective cullin neddylation protein 2, with minimal binding to other defective cullin neddylation proteins. This selectivity makes it an excellent probe for studying the specific role of cullin 3 neddylation in various biological processes and diseases .
Eigenschaften
Molekularformel |
C31H47N5O4S |
|---|---|
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m1/s1 |
InChI-Schlüssel |
CNJKDQGPBAWNRY-FTJBHMTQSA-N |
Isomerische SMILES |
CCC(=O)N[C@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@@H](CNC(=O)CCN3CCOCC3)C4CCCCC4 |
Kanonische SMILES |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)CCN3CCOCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)




![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)




![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
